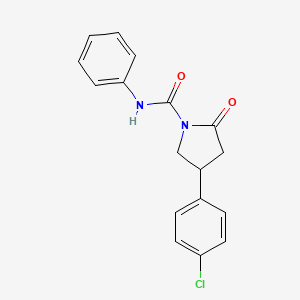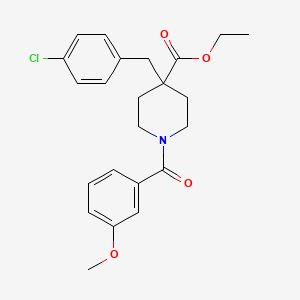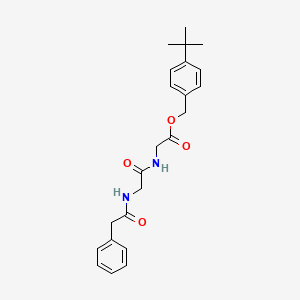
4-(4-chlorophenyl)-2-oxo-N-phenyl-1-pyrrolidinecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(4-chlorophenyl)-2-oxo-N-phenyl-1-pyrrolidinecarboxamide, also known as CPP, is a chemical compound that has been extensively studied for its potential applications in scientific research. CPP is a pyrrolidine derivative that has been shown to have significant effects on the central nervous system, making it a valuable tool for investigating various biological processes.
Mecanismo De Acción
The mechanism of action of 4-(4-chlorophenyl)-2-oxo-N-phenyl-1-pyrrolidinecarboxamide involves its binding to the mu-opioid receptor, which is located in the brain and spinal cord. This binding results in the activation of downstream signaling pathways that ultimately lead to the modulation of pain perception and reward processing.
Biochemical and Physiological Effects:
4-(4-chlorophenyl)-2-oxo-N-phenyl-1-pyrrolidinecarboxamide has been shown to have a range of biochemical and physiological effects, including the modulation of pain perception, the regulation of mood and emotions, and the modulation of reward processing. 4-(4-chlorophenyl)-2-oxo-N-phenyl-1-pyrrolidinecarboxamide has also been shown to have potential applications in the treatment of various neurological and psychiatric disorders, including depression and anxiety.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 4-(4-chlorophenyl)-2-oxo-N-phenyl-1-pyrrolidinecarboxamide in lab experiments is its high affinity for the mu-opioid receptor, which makes it a valuable tool for investigating the mechanisms underlying opioid addiction and pain management. However, one limitation of using 4-(4-chlorophenyl)-2-oxo-N-phenyl-1-pyrrolidinecarboxamide is its potential for abuse, which requires careful handling and regulation in the laboratory.
Direcciones Futuras
There are several future directions for research on 4-(4-chlorophenyl)-2-oxo-N-phenyl-1-pyrrolidinecarboxamide, including the development of new analogs with improved pharmacological properties, the investigation of its potential applications in the treatment of neurological and psychiatric disorders, and the development of new methods for its synthesis and purification. Additionally, further research is needed to fully understand the mechanisms underlying the biochemical and physiological effects of 4-(4-chlorophenyl)-2-oxo-N-phenyl-1-pyrrolidinecarboxamide, and to identify potential side effects and safety concerns associated with its use in scientific research.
Métodos De Síntesis
The synthesis of 4-(4-chlorophenyl)-2-oxo-N-phenyl-1-pyrrolidinecarboxamide involves the reaction of 4-chlorobenzoyl chloride with N-phenylpyrrolidine-2,5-dione in the presence of a base such as triethylamine. The resulting product is then purified and characterized using various analytical techniques, including NMR spectroscopy and mass spectrometry.
Aplicaciones Científicas De Investigación
4-(4-chlorophenyl)-2-oxo-N-phenyl-1-pyrrolidinecarboxamide has been used in a variety of scientific research applications, including the study of opioid receptors, pain management, and addiction. 4-(4-chlorophenyl)-2-oxo-N-phenyl-1-pyrrolidinecarboxamide has been shown to have high affinity for the mu-opioid receptor, which is involved in the regulation of pain and reward pathways in the brain. This makes 4-(4-chlorophenyl)-2-oxo-N-phenyl-1-pyrrolidinecarboxamide a valuable tool for investigating the mechanisms underlying opioid addiction and developing new treatments for pain management.
Propiedades
IUPAC Name |
4-(4-chlorophenyl)-2-oxo-N-phenylpyrrolidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClN2O2/c18-14-8-6-12(7-9-14)13-10-16(21)20(11-13)17(22)19-15-4-2-1-3-5-15/h1-9,13H,10-11H2,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKBNAYVJTZYYPB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1=O)C(=O)NC2=CC=CC=C2)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-{[3-(diphenylmethyl)-1,2,4-oxadiazol-5-yl]methyl}-2-methoxy-N-methylethanamine](/img/structure/B4980206.png)
![N-[2-(2-methyl-1-phenyl-1H-indol-3-yl)ethyl]-1-(2-phenylethyl)-4-piperidinamine](/img/structure/B4980224.png)
![4-(2-phenylethyl)-4-azatetracyclo[5.3.2.0~2,6~.0~8,10~]dodec-11-ene-3,5-dione](/img/structure/B4980229.png)

![4-[(1'-acetyl-1,4'-bipiperidin-4-yl)oxy]-3-chloro-N-(2-methoxyethyl)benzamide](/img/structure/B4980241.png)
![2-bromo-N-({[4-(5-methyl-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B4980245.png)
![4-tert-butyl-N-[1-[(tert-butylamino)carbonyl]-2-(2-thienyl)vinyl]benzamide](/img/structure/B4980256.png)
![[(2S)-1-({5-[(3-fluorophenoxy)methyl]-1H-pyrazol-3-yl}carbonyl)-2-pyrrolidinyl]methanol](/img/structure/B4980258.png)

![4-methyl-2-[4-(3-methylbenzoyl)-1-piperazinyl]-6-(1-piperidinyl)pyrimidine](/img/structure/B4980264.png)

![2-{[(6-methoxy-2-naphthyl)oxy]acetyl}-N-(2-methoxyphenyl)hydrazinecarboxamide](/img/structure/B4980274.png)
![5-{[5-(4-bromophenyl)-2-furyl]methylene}-3-(2-propyn-1-yl)-1,3-thiazolidine-2,4-dione](/img/structure/B4980279.png)
![4-methyl-3-{[methyl(propyl)amino]sulfonyl}-N-1,3-thiazol-2-ylbenzamide](/img/structure/B4980300.png)